molecular formula C13H21ClN2 B1472005 Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride CAS No. 1864052-00-5

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B1472005
CAS No.: 1864052-00-5
M. Wt: 240.77 g/mol
InChI Key: LAZCZYBPSJBBQH-UHFFFAOYSA-N
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Description

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative characterized by a methanamine group attached to a 6-methylpyridin-2-yl moiety and a cyclohexyl substituent. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyridine derivatives are widely studied for their roles as ligands, enzyme inhibitors, or bioactive intermediates due to their electronic and steric properties . The cyclohexyl group introduces significant lipophilicity, which may improve membrane permeability and pharmacokinetic profiles compared to simpler aromatic analogs.

Properties

IUPAC Name

cyclohexyl-(6-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11;/h5-6,9,11,13H,2-4,7-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZCZYBPSJBBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, often referred to as a derivative of 6-methylpyridin-2-ylmethanamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related studies.

The compound's chemical formula is C7H10N2C_7H_{10}N_2 with a molecular weight of 122.17 g/mol. It features a cyclohexyl group attached to a 6-methylpyridin-2-ylmethanamine moiety, which is significant for its biological interactions. The compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for various therapeutic applications.

This compound exhibits its biological activity primarily through its interaction with specific protein kinases and signaling pathways:

  • Inhibition of Protein Kinases : The compound has been noted for its ability to inhibit Pim kinases and mTORC pathways, which are critical in cancer cell proliferation and survival. This inhibition leads to decreased tumor growth across various cancer types, including pancreatic, prostate, and breast cancers .
  • Antitumor Activity : Research indicates that derivatives of this compound can significantly reduce tumor growth in vitro. For example, compounds structurally similar to cyclohexyl(6-methylpyridin-2-yl)methanamine have shown potent antitumor effects with low toxicity in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of tumor growth in various cancer types
Protein Kinase InhibitionTargeting Pim and mTORC pathways
Toxicity ProfileLow toxicity observed in animal studies
PharmacokineticsHigh gastrointestinal absorption; BBB permeant

Recent Research Highlights

  • Tumor Growth Inhibition : A study demonstrated that this compound effectively inhibited the growth of HER2+ breast cancer cells. The mechanism involved the downregulation of CDK12, which is associated with trastuzumab resistance in breast cancer patients .
  • Structure-Activity Relationship (SAR) : Variants of this compound were synthesized to evaluate their inhibitory activity against CDK12/cyclinK enzymes. The most effective analogs exhibited IC50 values below 50 nM, indicating strong antiproliferative effects against cancer cell lines .
  • Pharmacological Profile : The compound was found to have significant binding affinity for targets involved in oncogenic signaling pathways, suggesting a potential role as a therapeutic agent in oncology .

Scientific Research Applications

Antidepressant Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride has shown potential as an antidepressant through its interaction with neurotransmitter systems. Similar compounds have been reported to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of serotonin and norepinephrine, which are crucial for mood regulation.

Case Study :
A study conducted on the compound's effect on MAO activity demonstrated significant inhibition comparable to established antidepressants. The findings indicated a dose-dependent increase in neurotransmitter levels, supporting its potential for treating depression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses antibacterial activity, making it a candidate for developing new antibiotics.

Case Study :
In vitro assays tested the compound against resistant bacterial strains, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against strains resistant to conventional treatments.

Anticancer Potential

The structural features of this compound allow it to interact with cellular targets involved in cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cells.

Case Study :
Experiments on human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, particularly effective against breast and lung cancer cells, with IC50 values indicating potent activity.

Pharmacological Data Summary

The following table summarizes key pharmacological data from various studies involving this compound:

CompoundTargetAffinity (Ki, nM)Efficacy (%)
Cyclohexyl(6-methylpyridin-2-yl)methanamine HClhA1 receptor52 ± 573%
Cyclohexyl(6-methylpyridin-2-yl)methanamine HClhA2A receptor24 ± 242%
Cyclohexyl(6-methylpyridin-2-yl)methanamine HClhA3 receptor25 ± 252%

This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Pyridine Cyclohexyl Group Salt Form Molecular Weight (g/mol) Key Features
Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride 6-methyl Yes Hydrochloride ~240.46 Methyl enhances electron density; cyclohexyl boosts lipophilicity
(6-Chloropyridin-2-yl)methanamine dihydrochloride 6-chloro No Dihydrochloride ~215.37 Chloro withdraws electrons; dihydrochloride increases solubility
(4,6-Dichloropyridin-2-yl)methanamine hydrochloride 4,6-dichloro No Hydrochloride ~213.36 Dichloro substitution may alter receptor binding
Cyclohexyl (3,5-dichlorophenyl) methanamine 3,5-dichloro (phenyl) Yes Free base ~256.90 (base) Dichlorophenyl adds steric bulk and electronic effects

Comparative Analysis

Electronic Effects
  • Methyl vs. Chloro Substituents: The 6-methyl group in the target compound donates electrons via inductive effects, increasing the pyridine ring’s electron density.
  • Dichloro Derivatives : The 4,6-dichloro analog introduces stronger electron-withdrawing effects, which could further modulate reactivity or binding specificity in enzyme inhibition .
Steric and Lipophilic Effects
  • Cyclohexyl Group: The cyclohexyl substituent in the target compound significantly increases steric bulk and lipophilicity compared to non-cyclohexyl analogs (e.g., (6-chloropyridin-2-yl)methanamine dihydrochloride). This may enhance blood-brain barrier penetration or prolong metabolic half-life .
  • Dichlorophenyl Analogs : Cyclohexyl (3,5-dichlorophenyl) methanamine replaces the pyridine ring with a dichlorophenyl group, altering both electronic and steric properties. The planar phenyl ring may reduce conformational flexibility compared to pyridine derivatives .
Salt Forms and Solubility
  • Hydrochloride vs. Dihydrochloride : The target compound’s single hydrochloride salt contrasts with the dihydrochloride form of (6-chloropyridin-2-yl)methanamine. The additional HCl in the latter likely improves aqueous solubility but may affect crystallization or stability during formulation .

Research Implications and Limitations

  • The methylpyridine-cyclohexyl combination balances electron donation and lipophilicity, making it a candidate for central nervous system (CNS)-targeted therapies.
  • Chlorinated analogs, such as (6-chloropyridin-2-yl)methanamine dihydrochloride, may exhibit stronger binding to electron-deficient targets but could face solubility challenges requiring salt optimization .

Further studies are needed to validate these hypotheses, including solubility assays, receptor-binding experiments, and pharmacokinetic profiling.

Preparation Methods

Reductive Amination Approach

A common and efficient method for preparing substituted pyridinyl methanamines involves reductive amination of the corresponding aldehyde or ketone precursor with cyclohexylamine:

  • Starting Materials: 6-methylpyridine-2-carboxaldehyde and cyclohexylamine.
  • Reaction Conditions: The aldehyde is reacted with cyclohexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent (e.g., methanol or dichloromethane).
  • Mechanism: The aldehyde and amine form an imine intermediate, which is subsequently reduced to the secondary amine.
  • Purification: The crude amine is purified by column chromatography or crystallization.
  • Hydrochloride Formation: The free amine is then treated with hydrochloric acid in an organic solvent or aqueous medium to yield the hydrochloride salt.

This method is supported by analogous procedures used for related compounds such as phenyl(6-phenylpyridin-2-yl)methanamine derivatives, where reductive amination followed by salt formation is a standard approach.

Reduction of Corresponding Ketones or Oximes

Another approach involves the reduction of ketone or oxime derivatives of 6-methylpyridin-2-ylmethanone:

  • Preparation of Ketone: The ketone precursor can be synthesized by acylation or other carbonyl introduction methods on the pyridine ring.
  • Reduction: The ketone is reduced to the amine using catalytic hydrogenation (e.g., with Raney nickel or Pd/C under hydrogen atmosphere) or chemical reducing agents (e.g., hydrazine hydrate with acid catalysis).
  • Oxime Route: Alternatively, the ketone is converted to an oxime by reaction with hydroxylamine hydrochloride, followed by reduction to the amine.
  • Hydrochloride Salt Formation: The free amine is converted into hydrochloride salt as described above.

This method is exemplified in research on related pyridinyl methanamine compounds, where hydrazine hydrate and acid catalysis or catalytic hydrogenation under pressure have been used to achieve high yields of amine products.

Reaction Conditions and Yields

Method Key Reagents/Conditions Typical Yield (%) Notes
Reductive amination 6-methylpyridine-2-carboxaldehyde, cyclohexylamine, NaBH(OAc)3, MeOH 70-85 Mild conditions, high selectivity
Catalytic hydrogenation Ketone precursor, Pd/C or Raney Ni, H2 (20 bar), toluene, 80 °C 75-80 Requires high pressure hydrogenation setup
Oxime reduction Ketone precursor, hydroxylamine hydrochloride, NaOAc, reduction with hydrazine hydrate 50-70 Two-step process, moderate yields

Purification and Characterization

  • Purification: Typically involves column chromatography on silica gel using ethyl acetate/hexane mixtures or preparative thin-layer chromatography.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Salt Formation: The hydrochloride salt improves compound handling and stability, often isolated as crystalline solids.

Summary of Research Findings

  • The reductive amination method is favored for its operational simplicity and good yields.
  • Catalytic hydrogenation provides a clean reduction pathway but requires specialized equipment.
  • Oxime reduction is a viable alternative but involves additional steps and lower overall yields.
  • The hydrochloride salt formation is essential for isolating the compound in a stable, pure form.
  • Analogous compounds with pyridin-2-ylmethanamine cores have been synthesized successfully using these methods, supporting their applicability to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride, and what challenges are associated with its stereochemical control?

  • Methodology : The compound can be synthesized via reductive amination between 6-methylpyridine-2-carbaldehyde and cyclohexylamine, followed by hydrochloric acid salt formation. Key challenges include controlling racemization at the chiral center (if present) and minimizing byproducts like cyclohexenyl derivatives (e.g., Imp. F(EP)) . Computational tools (e.g., PISTACHIO, REAXYS) can predict feasible routes and optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) is recommended. Use HPLC-UV or LC-MS to monitor degradation products, focusing on hydrolysis of the amine group or oxidation of the pyridine ring. Storage at 2–8°C in airtight, light-resistant containers is advised to prevent deliquescence and photodegradation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against EP-certified impurities (e.g., Imp. F(EP) or G(EP)) .
  • Structure : 1^1H/13^{13}C NMR (DMSO-d6) to confirm cyclohexyl and pyridinyl protons; HRMS for molecular ion validation (expected [M+H]+^+: ~235.18) .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying related impurities (e.g., cyclohexenyl or methoxyphenyl derivatives) in this compound?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS with a HILIC column to separate polar degradation products. Reference standards like Imp. F(EP) (CAS 93413-79-7) and Imp. G(EP) can aid identification .
  • Quantification : Develop a calibration curve using spiked samples (0.1–1.0% w/w) and apply mass-balance calculations to account for non-UV-active impurities.

Q. How can computational models predict the metabolic or pharmacokinetic behavior of this compound?

  • Methodology :

  • ADME Prediction : Use tools like BKMS_METABOLIC to simulate hepatic metabolism (e.g., CYP450-mediated oxidation of the pyridine ring) .
  • Docking Studies : Molecular dynamics simulations can assess binding affinity to targets like monoamine oxidases (MAOs), given structural similarities to known MAO inhibitors .

Q. What experimental approaches can resolve contradictions in reported solubility or stability data for this compound?

  • Methodology :

  • Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–10) at 25°C. Use nephelometry to detect precipitation thresholds.
  • Stability : Compare accelerated vs. real-time degradation profiles under controlled humidity (Karl Fischer titration for moisture content analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

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